REACTION_CXSMILES
|
C(O[C:9](=O)[N:10](CC=C)[CH2:11][CH:12](OC)OC)C1C=CC=CC=1.C([O:28][C:29](=[O:37])[NH:30][CH2:31][CH:32](OC)OC)C1C=CC=CC=1.[OH-].[K+].[CH2:40](Br)[CH:41]=[CH2:42].[C:44]1(C)C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[C:41]([O:28][C:29]([N:30]1[CH2:31][CH:32]2[CH:12]1[CH2:11][NH:10][CH2:9]2)=[O:37])([CH3:42])([CH3:44])[CH3:40] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC(OC)OC)CC=C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC(OC)OC)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added
|
Type
|
STIRRING
|
Details
|
stirred for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with toluene (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.8 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:9](=O)[N:10](CC=C)[CH2:11][CH:12](OC)OC)C1C=CC=CC=1.C([O:28][C:29](=[O:37])[NH:30][CH2:31][CH:32](OC)OC)C1C=CC=CC=1.[OH-].[K+].[CH2:40](Br)[CH:41]=[CH2:42].[C:44]1(C)C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[C:41]([O:28][C:29]([N:30]1[CH2:31][CH:32]2[CH:12]1[CH2:11][NH:10][CH2:9]2)=[O:37])([CH3:42])([CH3:44])[CH3:40] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC(OC)OC)CC=C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC(OC)OC)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added
|
Type
|
STIRRING
|
Details
|
stirred for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with toluene (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.8 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:9](=O)[N:10](CC=C)[CH2:11][CH:12](OC)OC)C1C=CC=CC=1.C([O:28][C:29](=[O:37])[NH:30][CH2:31][CH:32](OC)OC)C1C=CC=CC=1.[OH-].[K+].[CH2:40](Br)[CH:41]=[CH2:42].[C:44]1(C)C=CC=CC=1>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[C:41]([O:28][C:29]([N:30]1[CH2:31][CH:32]2[CH:12]1[CH2:11][NH:10][CH2:9]2)=[O:37])([CH3:42])([CH3:44])[CH3:40] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC(OC)OC)CC=C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC(OC)OC)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added
|
Type
|
STIRRING
|
Details
|
stirred for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with toluene (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.8 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |